molecular formula C7H9ClN2O2 B6263312 (2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride CAS No. 2220111-40-8

(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride

Cat. No. B6263312
CAS RN: 2220111-40-8
M. Wt: 188.6
InChI Key:
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Description

The compound “(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride” is a derivative of imidazole, which is a heterocyclic compound. Imidazole derivatives are known to exhibit a wide range of biological activities and are part of many pharmaceutical drugs .


Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. It also has a carboxylic acid group attached to a carbon in the imidazole ring, and a methyl group attached to the alpha carbon of the carboxylic acid .


Chemical Reactions Analysis

Imidazole derivatives are known to participate in various chemical reactions. They can act as nucleophiles in substitution reactions, or as bases in elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, imidazole derivatives are stable compounds. They may be soluble in polar solvents due to the presence of polar functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many imidazole derivatives are known to interact with enzymes and receptors in the body, leading to various physiological effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ingestion .

Future Directions

The study of imidazole derivatives is a vibrant field due to their wide range of biological activities. Future research may focus on synthesizing new derivatives and studying their potential applications in medicine .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride involves the reaction of 2-methylacrylic acid with imidazole in the presence of a suitable catalyst to form the desired product. The product is then converted to its hydrochloride salt by reacting it with hydrochloric acid.", "Starting Materials": [ "2-methylacrylic acid", "imidazole", "catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: Mix 2-methylacrylic acid and imidazole in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature such as 80-100°C and stir for a suitable time such as 12-24 hours.", "Step 4: Cool the reaction mixture and extract the product using a suitable solvent such as ethyl acetate or dichloromethane.", "Step 5: Dry the product using a suitable drying agent such as magnesium sulfate or sodium sulfate.", "Step 6: Dissolve the product in a suitable solvent such as water or ethanol.", "Step 7: Add hydrochloric acid to the solution to form the hydrochloride salt of the product.", "Step 8: Isolate the product by filtration or evaporation and dry it under vacuum." ] }

CAS RN

2220111-40-8

Product Name

(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.6

Purity

95

Origin of Product

United States

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